molecular formula C7H7ClOS B2881360 5-Chloro-2-methoxybenzenethiol CAS No. 768-13-8

5-Chloro-2-methoxybenzenethiol

Cat. No. B2881360
CAS RN: 768-13-8
M. Wt: 174.64
InChI Key: YNNXBGVXIHSTCN-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxybenzenethiol (CMBT) is a chemical compound that belongs to the class of thiol derivatives. It has been widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Pharmacological Compound Synthesis

  • Synthesis of Anticonvulsant Agents : Research on the design and synthesis of novel 4-thiazolidinone derivatives as benzodiazepine receptor agonists highlighted the utility of chloro and methoxy functional groups in enhancing anticonvulsant activity. These compounds exhibit significant pharmacological effects without impairing learning and memory, suggesting their potential in developing new therapeutic agents (Faizi et al., 2017).

Organic Chemistry and Material Science

  • Solid Phase Synthesis of Benzothiazolyl Compounds : The solid phase synthesis technique using 2-aminobenzenethiol as a precursor demonstrates the strategic incorporation of chloro and methoxy groups for synthesizing benzothiazoles. This approach is pivotal for generating compounds with potential applications in material science and organic electronics (Mourtas et al., 2001).

Environmental Chemistry

  • Understanding Chlorination Processes : Studies on the reactivity of free chlorine with aromatic ethers, including methoxybenzenes, provide insights into the mechanisms of disinfection byproduct formation. This knowledge is crucial for improving water treatment processes and minimizing harmful byproduct formation (Sivey et al., 2012).

Covalent Organic Frameworks

  • Development of Porous Materials : Research on covalent organic frameworks (COFs) utilizing hydrazone linkages indicates the potential of incorporating methoxy and chloro groups into the building blocks of COFs. These materials exhibit remarkable chemical and thermal stability, highlighting their applications in gas storage, separation, and catalysis (Uribe-Romo et al., 2011).

properties

IUPAC Name

5-chloro-2-methoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClOS/c1-9-6-3-2-5(8)4-7(6)10/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNXBGVXIHSTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methoxybenzenethiol

CAS RN

768-13-8
Record name 5-chloro-2-methoxybenzene-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5-Chloro-2-methoxy-benzenesulfonyl chloride (1.0 g, 4.1 mmol) and triphenylphosphine (3.81 g, 14.5 mmol) were dissolved in THF (10 ml). Water (1.3 ml) was added and the mixture was stirred for 2 h at room temperature. The mixture was partitioned between 2N aqueous NaOH and diethylether. The aqueous phase was acidified to pH 1 with concentrated HCl and then extracted twice with methylene chloride. The combined organic layers were dried over MgSO4 and the solvent was evaporated to afford the desired product (690 mg), which was used in the next reaction step without further purification. MS m/z: 175 [M+H]+
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.81 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Triphenylphosphine (11.4 g) was added portionwise to a stirred solution of 5-chloro-2-methoxybenzenesulphonyl chloride (3.0 g) in THF (30 ml). Water (4 ml) was added and the mixture stirred at RT for 2 h, after which the reaction was diluted with water (25 ml) then 2M sodium hydroxide solution and washed with ether. The aqueous layer was acidified with 2M hydrochloric acid and extracted with ethylacetate. The organic layer was dried and evaporated under reduced pressure, yield 3.1 g.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three

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